molecular formula C15H28O7 B605284 Ald-CH2-PEG4-t-butyl ester CAS No. 1415329-20-2

Ald-CH2-PEG4-t-butyl ester

Cat. No.: B605284
CAS No.: 1415329-20-2
M. Wt: 320.38
InChI Key: SCAAICMVIUVGGM-UHFFFAOYSA-N
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Description

Ald-CH2-PEG4-t-butyl ester is a compound that contains an aldehyde group and a t-butyl ester group linked through a linear polyethylene glycol (PEG) chain. This compound is often used as a non-cleavable linker in bio-conjugation processes, making it valuable in various scientific and industrial applications .

Scientific Research Applications

Ald-CH2-PEG4-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various assays and studies.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings

Safety and Hazards

While handling Ald-PEG4-t-butyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Ald-CH2-PEG4-t-butyl ester, also known as Ald-PEG4-t-butyl ester, is primarily used as a non-cleavable linker for bio-conjugation . It is designed to react with molecules containing amino groups .

Mode of Action

The compound contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The aldehyde group can react with amino groups in target molecules, forming a stable bond. This allows the compound to link two different molecules together, which is particularly useful in drug delivery applications .

Biochemical Pathways

As a peg linker, it is likely involved in enhancing the solubility, stability, and half-life of conjugated drugs .

Pharmacokinetics

Peg linkers like this compound are generally known to improve theAbsorption, Distribution, Metabolism, and Excretion (ADME) properties of conjugated drugs . They can increase the bioavailability of drugs by enhancing their solubility and stability, reducing their immunogenicity, and prolonging their circulation time in the body .

Result of Action

The primary result of this compound’s action is the formation of a stable bond with target molecules containing amino groups . This enables the conjugation of various drugs or other active molecules, potentially enhancing their therapeutic efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the ester group can be removed under acidic conditions to further conjugate . Additionally, the stability and efficacy of the compound can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG4-t-butyl ester typically involves the reaction of a PEG chain with an aldehyde group and a t-butyl ester group. The aldehyde group readily reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form a free acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures high purity (≥95%) and involves stringent quality control measures to maintain consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG4-t-butyl ester undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The t-butyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the t-butyl ester group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ald-PEG4-t-butyl ester: Similar structure but lacks the CH2 group.

    Ald-CH2-PEG4-acid: Similar structure but with a free acid instead of a t-butyl ester.

    Ald-CH2-PEG4-NHS ester: Similar structure but with an N-hydroxysuccinimide (NHS) ester instead of a t-butyl ester.

Uniqueness

Ald-CH2-PEG4-t-butyl ester is unique due to its combination of an aldehyde group and a t-butyl ester group linked through a PEG chain. This structure provides versatility in bio-conjugation processes, allowing for stable linkages and easy de-protection under acidic conditions .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h5H,4,6-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAAICMVIUVGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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